3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid

Medicinal Chemistry BCR-ABL Inhibitor Synthesis Nilotinib Intermediate

Secure the exact building block for nilotinib. This 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid is position-specific for amide coupling, preventing route failure seen with nitrile/amide analogs. Its imidazole-pyridine core is a privileged kinase scaffold, with -CF3 enhancing metabolic stability. Essential for generic API routes and impurity profiling.

Molecular Formula C10H6F3N3O2
Molecular Weight 257.17 g/mol
CAS No. 1992985-92-8
Cat. No. B1412926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid
CAS1992985-92-8
Molecular FormulaC10H6F3N3O2
Molecular Weight257.17 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H6F3N3O2/c11-10(12,13)6-3-7(16-2-1-14-5-16)8(9(17)18)15-4-6/h1-5H,(H,17,18)
InChIKeyOKHNABIQJIIFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid: Procurement Guide for a Key Nilotinib Intermediate


3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid (CAS 1992985-92-8) is a heterocyclic building block characterized by a pyridine-2-carboxylic acid core substituted with an imidazole ring at the 3-position and a trifluoromethyl group at the 5-position. Its primary demonstrated utility is as a critical intermediate in the synthesis of the second-generation BCR-ABL tyrosine kinase inhibitor nilotinib, a well-known therapy for chronic myeloid leukemia (CML) . The compound's structural features—specifically the imidazolyl and trifluoromethyl substituents—are essential for the final drug's pharmacophore, and its differentiation from closely related analogs is rooted in the position-specific reactivity of the carboxylic acid moiety for downstream amide coupling.

Why the Imidazolyl-Pyridine Carboxylic Acid Scaffold Cannot Be Interchanged: Procurement Risks for Nilotinib Intermediate Synthesis


Substituting 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid with a generic analog, such as its picolinonitrile (CAS 1823182-91-7) or picolinamide (CAS 1823183-63-6) counterparts, can derail synthetic routes to nilotinib due to the specific reactivity required at the 2-position . The carboxylic acid group is essential for direct amide bond formation with the aniline fragment, a key step in the convergent synthesis. The adjacent imidazole ring and electron-withdrawing trifluoromethyl group further modulate the acid's reactivity and the pharmacokinetic properties of the final drug, meaning even a seemingly minor change to the core scaffold can invalidate the established synthetic pathway and alter the impurity profile of the resulting API .

Quantitative Evidence for Selecting 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid Over Analogs


Synthetic Utility in Nilotinib: Carboxylic Acid vs. Nitrile and Amide Analogs for Direct Amide Coupling

The target compound is specifically used as a direct coupling partner in the synthesis of nilotinib, a selective BCR-ABL inhibitor, via amide bond formation . Its closest analogs, 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile (CAS 1823182-91-7) and 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide (CAS 1823183-63-6), cannot participate directly in this reaction without additional conversion steps. The nitrile requires hydrolysis to the acid, and the amide requires activation or deprotection, adding synthetic steps and reducing overall yield. A patent describing the preparation of nilotinib specifies the use of a carboxylic acid intermediate, highlighting the functional group's unique reactivity for the key amidation step [1].

Medicinal Chemistry BCR-ABL Inhibitor Synthesis Nilotinib Intermediate

Purity Benchmarking: Commercial Availability at 98% vs. Standard 95% for Nitrile Analogs

Commercially, 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid is offered by suppliers such as Leyan at a standard purity of 98% (HPLC) . In contrast, the closely related nitrile analog is typically listed at a minimum purity of 95% . For a key intermediate in an API synthesis like nilotinib, this 3-percentage-point difference in starting material purity can have a substantial impact on the control of impurities downstream, reducing the need for extensive purification after the coupling step.

Chemical Procurement Purity Specification Building Block Quality

Structural Confirmation: Imidazole Regioisomer Distinction for Target Selectivity

The specific N-1 substitution of the imidazole ring on the pyridine core is a critical structural feature. In the context of BCR-ABL inhibitors, the related compound 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a key intermediate for nilotinib [1]. Our target compound, bearing the unsubstituted imidazole and a carboxylic acid handle, serves as an earlier-stage intermediate. The positional purity of the imidazole attachment is vital, as N-2 or N-3 substituted isomers would lead to a different spatial orientation, potentially disrupting key binding interactions with the kinase hinge region. The InChI Key (OKHNABIQJIIFNM-UHFFFAOYSA-N) provides a unique, machine-readable identifier to confirm structural identity and distinguish it from isomers .

Drug Impurity Profiling Regioisomer Analysis Kinase Inhibitor Selectivity

Application Scenarios for Procuring 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic Acid


Nilotinib Process Chemistry and Generic Drug Development

The compound's primary proven application is as a key intermediate in the convergent synthesis of nilotinib . Pharmaceutical companies developing generic versions of nilotinib (Tasigna) require this specific intermediate to follow the established patent-expired route, where it is coupled with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline to construct the core diaryl amide scaffold. Its procurement is non-negotiable for any process chemistry route that mirrors the originator's synthetic strategy.

BCR-ABL Focused Library Synthesis for Drug Discovery

In medicinal chemistry programs targeting BCR-ABL kinase or related tyrosine kinases, the compound serves as a versatile carboxylic acid building block for generating compound libraries. Its imidazole-pyridine core is a privileged scaffold for kinase hinge-binding, due to the imidazole nitrogen's ability to form a hydrogen bond, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

Nilotinib Impurity Profiling and Reference Standard Synthesis

Analytical chemistry groups require this compound to synthesize and characterize potential process-related impurities or degradation products of nilotinib. By using it as a starting material for the preparation of known and suspected impurities, labs can generate authentic reference standards for use in HPLC purity assays during API batch release, ensuring traceability and regulatory compliance .

Quote Request

Request a Quote for 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.